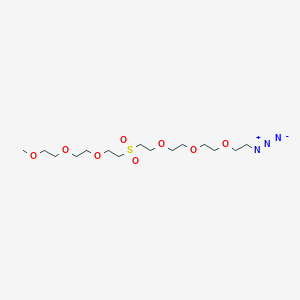
Propargyl-PEG4-Sulfone-PEG4-t-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propargyl-PEG4-Sulfone-PEG4-t-butyl ester is a polyethylene glycol (PEG) derivative containing a propargyl group and a t-butyl protected carboxyl group. This compound is primarily used as a PEG linker in various chemical and biological applications. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages . The t-butyl protected carboxyl group prevents self-coupling or polymerization under standard acid/amine or acid/hydroxyl coupling conditions .
Méthodes De Préparation
The synthesis of Propargyl-PEG4-Sulfone-PEG4-t-butyl ester involves the reaction of reactive substances with appropriate reagents, followed by purification to obtain the target product . The propargyl groups can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . The t-butyl protected carboxyl group can be deprotected by acidic or basic hydrolysis . Industrial production methods typically involve large-scale synthesis and purification processes to ensure high purity and yield.
Analyse Des Réactions Chimiques
Propargyl-PEG4-Sulfone-PEG4-t-butyl ester undergoes various chemical reactions, including:
Click Chemistry: The propargyl group reacts with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to form stable triazole linkages
Hydrolysis: The t-butyl protected carboxyl group can be deprotected by acidic or basic hydrolysis
Common reagents and conditions used in these reactions include copper catalysts for Click Chemistry and acidic or basic conditions for hydrolysis. The major products formed from these reactions are stable triazole linkages and deprotected carboxyl groups.
Applications De Recherche Scientifique
Propargyl-PEG4-Sulfone-PEG4-t-butyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a PEG linker in various chemical synthesis processes
Biology: Facilitates the conjugation of biomolecules via Click Chemistry
Medicine: Employed in drug delivery systems to enhance solubility and stability of therapeutic agents
Industry: Utilized in the production of advanced materials and polymers
Mécanisme D'action
The mechanism of action of Propargyl-PEG4-Sulfone-PEG4-t-butyl ester involves the formation of stable triazole linkages through Click Chemistry. The propargyl group reacts with azide-bearing compounds or biomolecules in the presence of a copper catalyst, resulting in the formation of triazole linkages . The t-butyl protected carboxyl group prevents self-coupling or polymerization, ensuring the stability and specificity of the reaction .
Comparaison Avec Des Composés Similaires
Propargyl-PEG4-Sulfone-PEG4-t-butyl ester is unique due to its combination of a propargyl group and a t-butyl protected carboxyl group. Similar compounds include:
Propargyl-PEG4-S-PEG4-t-butyl ester: Contains a similar propargyl group and t-butyl ester but differs in its overall structure.
This compound: Another variant with slight modifications in its chemical structure
These compounds share similar functionalities but differ in their specific applications and reactivity profiles.
Propriétés
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48O12S/c1-5-7-30-9-11-32-13-15-34-17-19-36-21-23-39(28,29)24-22-37-20-18-35-16-14-33-12-10-31-8-6-25(27)38-26(2,3)4/h1H,6-24H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRIXFFIEVWNLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCS(=O)(=O)CCOCCOCCOCCOCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48O12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














